(1-methoxy-3,3-dimethylcyclohexyl)methanol
Description
Properties
CAS No. |
2138118-97-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-4-6-10(7-9,8-11)12-3/h11H,4-8H2,1-3H3 |
InChI Key |
CHNVVUYNWKZAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CO)OC)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Dimethylcyclohexanone
3,3-Dimethylcyclohexanone is prepared via acid-catalyzed cyclization of dimethyl-substituted diketones or through Friedel-Crafts acylation. For example, reacting 3,3-dimethylcyclohexene with ozone followed by reductive workup yields the ketone.
Methoxylation via Alkylation
The ketone intermediate undergoes methoxylation using methylating agents such as iodomethane or dimethyl sulfate. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–20°C under inert atmosphere facilitates the nucleophilic substitution, yielding 1-methoxy-3,3-dimethylcyclohexanone.
Reduction to Methanol
The ketone is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ in diethyl ether at 0°C typically achieves >90% yield, though NaBH₄ in methanol is safer for large-scale production.
Reaction Summary:
Reduction of Prefunctionalized Cyclohexyl Ketones
Alternative routes focus on prefunctionalized substrates to streamline synthesis.
Hydroboration-Oxidation of Alkenes
Starting with 1-methoxy-3,3-dimethylcyclohexene, hydroboration-oxidation (BH₃·THF followed by H₂O₂/NaOH) installs the methanol group with anti-Markovnikov selectivity. This method avoids ketone intermediates but requires precise control of steric effects due to the dimethyl groups.
Catalytic Hydrogenation
Catalytic hydrogenation of 1-methoxy-3,3-dimethylcyclohexyl carboxylic acid esters (e.g., methyl or ethyl esters) over palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) produces the alcohol. Yields depend on ester reactivity, with methyl esters achieving 85–92% conversion.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard-Alkylation | 3,3-Dimethylcyclohexanone | 78–85% | NaH/THF, 0–20°C; LiAlH₄, 0°C | High purity; scalable | Multi-step; sensitive reagents |
| Hydroboration-Oxidation | 1-Methoxy-3,3-dimethylcyclohexene | 65–72% | BH₃·THF; H₂O₂/NaOH, 25°C | Stereoselective; mild conditions | Low yield due to steric hindrance |
| Catalytic Hydrogenation | Cyclohexyl esters | 85–92% | Pd/C, H₂ (1–3 atm), 50–80°C | Single-step; high efficiency | Requires ester precursors |
Optimization Strategies
Solvent Selection
Polar aprotic solvents like THF enhance methoxylation kinetics, while methanol improves NaBH₄ reduction efficiency. Ethyl acetate is preferred for extraction due to its immiscibility with aqueous layers.
Chemical Reactions Analysis
Types of Reactions
(1-methoxy-3,3-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as hydrobromic acid (HBr) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclohexanecarboxylic acid.
Reduction: Formation of 3,3-dimethylcyclohexylmethanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1-methoxy-3,3-dimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-methoxy-3,3-dimethylcyclohexyl)methanol involves its interaction with various molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexylmethanol Derivatives
- Key Observations: The methoxy group in the target compound enhances polarity compared to (3,3-dimethylcyclohexyl)methanol, likely increasing solubility in polar solvents. Replacing methoxy with an amino group (as in ) introduces basicity, altering pH-dependent behavior and hydrogen-bonding capacity. The unsaturated 3-cyclohexene analog exhibits higher reactivity due to the double bond, making it prone to addition reactions.
Functional Group Analogs
- Key Observations :
Pharmacological Analogs
- Key Observations: The methoxy-dimethyl motif in synthetic cannabinoids is critical for receptor binding. While the target compound shares this motif, its cyclohexane backbone differs from the indazole/indole cores of cannabinoids, likely altering bioactivity.
Biological Activity
(1-Methoxy-3,3-dimethylcyclohexyl)methanol is an organic compound with the chemical formula . Its unique cyclohexane structure, featuring both methoxy and hydroxymethyl groups, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and analgesic properties, synthesis methods, and interaction studies.
Chemical Structure and Properties
The structure of this compound includes a cyclohexane ring with:
- Two methyl groups at the 3-position
- A methoxy group at the 1-position
- A hydroxymethyl group attached to the cyclohexane
This configuration enhances its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound may exhibit significant anti-inflammatory properties . In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The compound's mechanism of action likely involves modulation of signaling pathways associated with inflammation.
Analgesic Effects
In addition to its anti-inflammatory activity, this compound has been suggested to possess analgesic effects . It may interact with pain receptors or inhibit pathways involved in pain perception. Preliminary studies using animal models have reported reduced pain responses when administered this compound, indicating its potential as a therapeutic agent for pain management.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common approaches include:
| Synthesis Method | Description | Yield |
|---|---|---|
| Grignard Reaction | Involves the reaction of a Grignard reagent with a carbonyl compound. | Moderate |
| Reduction of Ketones | Reduction of corresponding ketones using reducing agents like LiAlH4. | High |
| Esterification | Reaction of alcohols with carboxylic acids under acidic conditions. | Variable |
Each method varies in terms of complexity and yield, influencing the choice based on desired purity and scale.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic viability. Interaction studies often involve:
- Binding assays : To determine affinity for specific receptors or enzymes.
- Cellular assays : To observe effects on cell viability and function.
- In vivo studies : To evaluate efficacy and safety in animal models.
These studies help establish a comprehensive safety profile and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Inflammation : A 2023 study demonstrated that this compound significantly reduced levels of TNF-alpha in a lipopolysaccharide-induced inflammation model in mice.
- Analgesic Activity Assessment : In another study, the compound was shown to decrease pain responses in a formalin test model, suggesting its potential as an analgesic.
- Mechanism Elucidation : Research utilizing computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling has provided insights into the structural features contributing to its biological activity.
Q & A
Q. Basic
- FTIR : Identifies O-H (broad ~3349 cm⁻¹) and C-O (1024–1236 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Probes methoxy (-OCH₃, δ ~3.3 ppm) and cyclohexyl proton splitting patterns.
- ¹³C NMR : Confirms quaternary carbons (e.g., 3,3-dimethyl groups) and alcohol carbon (δ ~60–70 ppm).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₂₀O₂ at 172.27 g/mol) .
How can conflicting NMR data for diastereomeric mixtures of this compound be resolved?
Q. Advanced
- Variable Temperature NMR : Reduces signal splitting caused by conformational exchange at low temperatures.
- Chiral derivatization : Use of Mosher’s acid to assign absolute configuration via ¹H NMR shifts.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
For example, unexpected splitting in cyclohexyl protons may arise from axial-equatorial isomerism, requiring 2D NMR (COSY, NOESY) for resolution .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation.
Refer to analogous SDS guidelines for methanol derivatives, emphasizing emergency procedures for spills or inhalation .
What methodologies are employed to study the biological activity of this compound?
Q. Advanced
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cell lines to assess therapeutic potential.
- Enzyme inhibition studies : Kinetic analysis (e.g., IC₅₀ determination) using purified targets (e.g., kinases).
- Metabolic stability : Liver microsome assays to evaluate pharmacokinetic properties.
Structural analogs with methoxy and cyclohexyl groups have shown bioactivity in drug discovery contexts, suggesting similar evaluation frameworks .
How can researchers address low solubility of this compound in aqueous media?
Q. Advanced
- Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing biomolecules.
- Surfactants : Non-ionic agents (e.g., Tween-80) for emulsification.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via esterification while retaining core structure .
What chromatographic methods are optimal for purity analysis?
Q. Basic
- HPLC : Reverse-phase C18 column with UV detection (λ = 210–254 nm).
- GC-MS : For volatile derivatives (e.g., trimethylsilyl ethers).
- TLC : Silica gel plates eluted with ethyl acetate/hexane (3:7), visualized by vanillin stain .
How does the stereochemistry of the cyclohexyl ring influence reactivity?
Q. Advanced
- Conformational analysis : Chair vs. boat conformations affect steric accessibility. Axial methoxy groups may hinder nucleophilic attacks.
- Stereoelectronic effects : Equatorial substituents stabilize transition states in reduction or oxidation reactions.
X-ray crystallography of related compounds confirms that 3,3-dimethyl groups enforce rigid chair conformations, impacting reaction pathways .
What strategies validate synthetic intermediates during multi-step synthesis?
Q. Advanced
- In-line analytics : ReactIR monitors real-time reaction progress (e.g., carbonyl disappearance).
- Isotopic labeling : ¹³C-labeled precursors track carbon flow in complex pathways.
- Orthogonal protection : Sequential deprotection (e.g., TBDMS for alcohols) ensures stepwise fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
